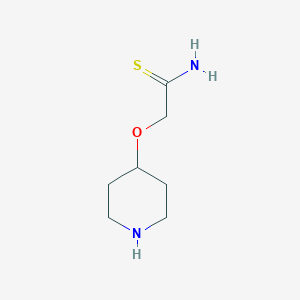

2-(Piperidin-4-yloxy)ethanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2OS |

|---|---|

Molecular Weight |

174.27 g/mol |

IUPAC Name |

2-piperidin-4-yloxyethanethioamide |

InChI |

InChI=1S/C7H14N2OS/c8-7(11)5-10-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,11) |

InChI Key |

GZCDFLAEMYUCMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCC(=S)N |

Origin of Product |

United States |

Foundational Aspects and Structural Significance of the Piperidine Thioamide Moiety

The unique chemical architecture of 2-(Piperidin-4-yloxy)ethanethioamide, which features a piperidine (B6355638) ring linked to an ethanethioamide group via an ether bond, underpins its potential for biological activity. The piperidine moiety is a ubiquitous scaffold in drug discovery, renowned for its ability to influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govijnrd.org Conversely, the thioamide group, an isostere of the more common amide bond, possesses distinct electronic and steric properties that can modulate a compound's potency, metabolic stability, and target interactions. nih.govtandfonline.com

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its versatile nature. nih.gov Its three-dimensional conformation can be manipulated to orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets. encyclopedia.pub Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing water solubility and enabling the formation of salt forms with improved biopharmaceutical properties. nih.gov The incorporation of a piperidine moiety can also influence a compound's lipophilicity and ability to cross biological membranes. ijnrd.org

The thioamide functional group (-C(=S)N<) is a bioisostere of the amide group (-C(=O)N<), where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts several key differences in chemical properties. The carbon-sulfur double bond is longer and weaker than the carbon-oxygen double bond, and the thioamide group is generally more polarizable. nih.gov Thioamides are also better hydrogen bond donors and can participate in different non-covalent interactions compared to their amide counterparts. nih.gov In drug design, the replacement of an amide with a thioamide has been shown to enhance metabolic stability towards enzymatic hydrolysis, improve target affinity, and alter the pharmacokinetic profile of a molecule. tandfonline.comresearchgate.net

The combination of a piperidine ring with a thioamide group through an ether linkage in this compound creates a novel chemical entity with the potential for a unique pharmacological profile. The piperidine ring can serve as a versatile scaffold for introducing further diversity, while the thioamide moiety offers opportunities for specific interactions with biological targets and improved drug-like properties.

Scope and Relevance in Modern Chemical Biology and Medicinal Chemistry

While specific research on 2-(Piperidin-4-yloxy)ethanethioamide is not yet widely published, the established importance of its constituent moieties provides a strong rationale for its investigation in chemical biology and medicinal chemistry. The piperidine (B6355638) scaffold is present in a vast array of approved drugs and clinical candidates targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. encyclopedia.pub Similarly, thioamide-containing compounds have demonstrated diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. nih.govtandfonline.com

The structural features of this compound suggest several potential areas of application. The presence of the thioamide group, a known pharmacophore in various enzyme inhibitors, suggests that this compound and its analogs could be explored as inhibitors of enzymes where a thioamide may offer superior binding or kinetic properties compared to an amide. tandfonline.com For instance, thioamides have been successfully incorporated into inhibitors of proteases and kinases. nih.gov

Below is an interactive data table summarizing the properties and applications of piperidine and thioamide derivatives, providing context for the potential of this compound.

| Moiety | Key Properties | Common Applications in Medicinal Chemistry |

| Piperidine | Versatile scaffold, influences pharmacokinetics, allows for stereochemical control, basic nitrogen enhances solubility. nih.govencyclopedia.pub | CNS agents, anticancer drugs, antihistamines, analgesics, antivirals. ijnrd.orgencyclopedia.pub |

| Thioamide | Amide isostere, enhanced metabolic stability, different hydrogen bonding patterns, increased lipophilicity. nih.govtandfonline.com | Antimicrobial agents, antiviral drugs, enzyme inhibitors (e.g., proteases, kinases), anticancer agents. nih.govtandfonline.com |

Overview of Research Trajectories for 2 Piperidin 4 Yloxy Ethanethioamide and Its Analogs

Retrosynthetic Disconnection Strategies for the Core Scaffold

A logical retrosynthetic analysis of this compound (1) suggests several key disconnections to identify plausible starting materials. The primary disconnection points are the ether linkage and the thioamide functional group.

Disconnection of the C-S and C-N bonds of the thioamide group points towards a nitrile intermediate, 2-(piperidin-4-yloxy)acetonitrile (B15329048) (2). This is a common and effective strategy as numerous methods exist for the conversion of nitriles to primary thioamides.

Further disconnection of the ether bond (C-O) in intermediate (2) via a Williamson ether synthesis approach leads to two key precursors: 4-hydroxypiperidine (B117109) (3) and a two-carbon electrophile such as chloroacetonitrile (B46850) (4). The piperidine nitrogen in 4-hydroxypiperidine would likely require a protecting group to prevent side reactions.

An alternative strategy for the piperidine core involves the disconnection of the piperidine ring itself. A plausible approach is the disconnection of C-N and C-C bonds, which could lead back to acyclic precursors. For instance, a Mannich-type reaction disconnection suggests a piperidinone intermediate, which can be synthesized from an appropriate amine, an aldehyde, and a ketone.

A summary of the primary retrosynthetic disconnections is presented in the table below.

| Target Molecule | Disconnection | Key Intermediates/Precursors | Synthetic Strategy |

| This compound (1) | Thioamide C-S, C-N | 2-(Piperidin-4-yloxy)acetonitrile (2) | Thionation of Nitrile |

| 2-(Piperidin-4-yloxy)acetonitrile (2) | Ether C-O | 4-Hydroxypiperidine (3), Chloroacetonitrile (4) | Williamson Ether Synthesis |

| 4-Hydroxypiperidine (3) | C-N, C-C bonds of the ring | Acyclic amino ketone/aldehyde | Mannich Reaction/Cyclization |

Development of Classical and Novel Synthetic Routes

The synthesis of this compound can be achieved through various classical and more recently developed synthetic routes. These pathways often involve multiple steps, including the formation of the core piperidine scaffold, functionalization of the ring, and construction of the ethanethioamide side chain.

Multistep Synthetic Pathways to this compound

A common and practical multistep synthesis commences with a protected form of 4-hydroxypiperidine. A typical protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions often used for ether synthesis and can be readily removed under acidic conditions.

The general synthetic sequence is as follows:

Protection of 4-hydroxypiperidine: Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base yields N-Boc-4-hydroxypiperidine.

Etherification: The protected 4-hydroxypiperidine is then subjected to a Williamson ether synthesis with chloroacetonitrile to form N-Boc-2-(piperidin-4-yloxy)acetonitrile. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Thionation of the nitrile: The nitrile group of the resulting intermediate is then converted to a thioamide. This can be achieved using various reagents, such as hydrogen sulfide (B99878) in the presence of a base (e.g., pyridine (B92270) or triethylamine) or by using Lawesson's reagent.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the target compound, this compound.

Nucleophilic Substitution Reactions in Piperidine Ring Functionalization

Nucleophilic substitution is a cornerstone of functionalizing the piperidine ring, particularly at the 4-position. In the synthesis of the target molecule, the key nucleophilic substitution is the Williamson ether synthesis.

The alkoxide, generated by deprotonating the hydroxyl group of N-protected 4-hydroxypiperidine with a strong base, acts as the nucleophile. This alkoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the desired ether linkage. The efficiency of this Sₙ2 reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature.

| Base | Solvent | Temperature | Typical Yield |

| Sodium Hydride (NaH) | DMF, THF | Room Temp. to 60 °C | Good to Excellent |

| Potassium tert-butoxide (t-BuOK) | THF | Room Temp. | Good |

| Sodium Hydroxide (NaOH) | Phase Transfer Conditions | Varies | Moderate to Good |

Formation of the Ethanethioamide Moiety and Related Thioamide Derivatives

The conversion of the nitrile intermediate, 2-(piperidin-4-yloxy)acetonitrile, to the ethanethioamide is a critical step. Several methods are available for this transformation.

Reaction with Hydrogen Sulfide: The direct addition of hydrogen sulfide to the nitrile is a common method. This reaction is typically catalyzed by a base, such as an amine (e.g., pyridine, triethylamine) or an inorganic base. The reaction can be performed in a sealed vessel under pressure or by bubbling hydrogen sulfide gas through a solution of the nitrile. Anion-exchange resins have also been shown to catalyze this reaction effectively.

Use of Thioating Reagents: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used reagent for the thionation of carbonyls and can also be applied to nitriles, although it is more commonly used for the conversion of amides to thioamides. Other phosphorus-based sulfurizing agents can also be employed.

Reaction with Thioacetic Acid: The reaction of nitriles with thioacetic acid in the presence of a promoter like calcium hydride can yield thioamides in good yields.

Mannich Reaction Applications in Piperidinone Scaffold Construction

An alternative approach to constructing the piperidine core involves the Mannich reaction to form a piperidinone derivative, which can then be reduced and functionalized. The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine.

In the context of synthesizing the precursor for our target molecule, a one-pot condensation of an aliphatic ketone (like acetone (B3395972) or a derivative), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt can lead to the formation of a 4-piperidone. This piperidone can then be reduced to 4-hydroxypiperidine. This method offers a convergent approach to the piperidine scaffold from readily available starting materials.

Post-Synthetic Modifications and Derivatization Approaches

The synthesized this compound possesses several reactive sites that allow for post-synthetic modifications and the creation of a library of derivatives.

N-Alkylation/Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic site that can be readily alkylated or acylated. Reaction with alkyl halides, acyl chlorides, or anhydrides under basic conditions can introduce a variety of substituents on the nitrogen atom. Reductive amination with aldehydes or ketones is another effective method for N-alkylation.

Modification of the Thioamide Group: The thioamide functional group can also be a site for derivatization. For instance, it can be S-alkylated to form thioimidates, which are themselves versatile intermediates. The thioamide can also participate in cycloaddition reactions to form various heterocyclic systems.

Derivatization of the Primary Amine of the Thioamide: The NH₂ group of the primary thioamide can undergo reactions typical of primary amines, such as acylation or condensation with carbonyl compounds to form imines or related structures, although the reactivity is influenced by the adjacent thiocarbonyl group.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds in various applications.

Reaction Mechanism Elucidation for Key Transformational Steps

Thionation of the Nitrile Intermediate:

The conversion of the nitrile, tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate, to the thioamide, tert-butyl 4-(2-amino-2-thioxoethoxy)piperidine-1-carboxylate, is a critical transformation. While various reagents can effect this change, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a commonly employed and effective choice for converting carbonyls and other functional groups into their thio-analogs. Although the direct thionation of a nitrile to a primary thioamide using Lawesson's reagent is less common than amide thionation, the reaction is believed to proceed through a mechanism involving the addition of a sulfurating species to the nitrile carbon.

The reaction mechanism, when using a reagent like phosphorus pentasulfide (P₄S₁₀), which is related to Lawesson's reagent, is thought to involve the following general steps:

The P₄S₁₀ molecule can be considered a source of P₂S₅. The reaction is often initiated by the coordination of the nitrile's nitrogen atom to a phosphorus atom of the reagent.

This coordination activates the nitrile carbon towards nucleophilic attack by a sulfur atom from the reagent.

A subsequent rearrangement and hydrolysis during the work-up would then lead to the formation of the primary thioamide.

The driving force for these reactions is often the formation of stable phosphorus-oxygen bonds in the byproducts during workup. numberanalytics.comrsc.org

Deprotection of the N-Boc Group:

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).

The mechanism for the acid-catalyzed deprotection of a Boc group is well-established:

The carbonyl oxygen of the Boc group is protonated by the acid (TFA).

This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the deprotected amine as its corresponding salt (in this case, the trifluoroacetate (B77799) salt). A basic workup can then provide the free amine.

This deprotection is generally clean and high-yielding. rsc.orgmdpi.com

Advanced Spectroscopic and Chromatographic Techniques in Synthetic Verification

The synthesis of this compound and its intermediates requires careful monitoring and characterization at each step to ensure the desired transformations have occurred and that the products are of sufficient purity. A combination of spectroscopic and chromatographic techniques is essential for this verification.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

In the ¹H NMR spectrum of the N-Boc protected thioamide, characteristic signals would include the singlet for the tert-butyl group protons around 1.4 ppm, and multiplets for the piperidine ring protons. The protons of the -O-CH₂-C(S)NH₂ side chain would also show distinct signals.

The ¹³C NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 200-210 ppm. The carbons of the Boc group and the piperidine ring would also be identifiable.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique for these types of molecules, and the molecular ion peak ([M+H]⁺) would be a key indicator of a successful synthesis.

Table 1: Illustrative Spectroscopic Data for a Structurally Similar N-Boc Protected Thioamide Intermediate

| Technique | Description | Illustrative Data |

| ¹H NMR | (400 MHz, CDCl₃) | δ 8.21 (br s, 1H, NH), 7.89 (br s, 1H, NH), 4.55 (s, 2H, OCH₂), 3.80-3.65 (m, 2H, piperidine CH), 3.20-3.05 (m, 2H, piperidine CH), 1.90-1.75 (m, 2H, piperidine CH), 1.65-1.50 (m, 2H, piperidine CH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | (100 MHz, CDCl₃) | δ 205.0 (C=S), 154.5 (C=O, Boc), 80.0 (C(CH₃)₃), 75.0 (OCH₂), 72.0 (piperidine C4), 41.0 (piperidine C2, C6), 30.0 (piperidine C3, C5), 28.5 (C(CH₃)₃) |

| MS (ESI) | m/z calculated for C₁₂H₂₂N₂O₃S [M+H]⁺: 275.14; found: 275.1 |

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the intermediates and the final product. A reversed-phase C18 column is typically used. numberanalytics.comnumberanalytics.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% TFA or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient or isocratic mode. nih.gov Detection is commonly performed using a UV detector.

Gas Chromatography (GC): While less common for these types of polar and potentially thermally labile compounds, GC coupled with a mass spectrometer (GC-MS) could be used, possibly after derivatization to increase volatility and thermal stability.

Table 2: Representative HPLC Method for Purity Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Process Optimization and Scalability Considerations for Research Scale

For research-scale synthesis, the primary goals of process optimization are to achieve reliable yields of the target compound with high purity, using procedures that are safe and practical in a laboratory setting.

Optimization of the Thionation Step:

The conversion of the nitrile to the thioamide is often a key step to optimize.

Choice of Thionating Agent: While Lawesson's reagent is effective, other reagents like phosphorus pentasulfide can also be used. The choice may depend on factors like solubility, reaction time, and ease of byproduct removal.

Reaction Conditions: The reaction temperature and time are critical parameters. Thionation reactions with Lawesson's reagent are often carried out at elevated temperatures, for example, by refluxing in a solvent like toluene (B28343) or xylene. numberanalytics.com Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Work-up Procedure: The removal of phosphorus-containing byproducts from Lawesson's reagent can be challenging. An optimized work-up might involve quenching the reaction with a mild base, followed by careful extraction and purification by column chromatography. beilstein-journals.orgnih.gov

Scalability Considerations:

Even at a research scale (e.g., gram-scale synthesis), scalability needs to be considered.

Reagent Stoichiometry: The molar ratio of the thionating agent to the nitrile may need to be adjusted upon scale-up to maintain good yields and minimize side reactions.

Heat Management: The thionation reaction is often endothermic initially but can become exothermic. On a larger scale, controlling the reaction temperature becomes more critical.

Purification: Purification by column chromatography can become cumbersome on a larger scale. Developing a procedure that allows for purification by crystallization or extraction is highly desirable. beilstein-journals.org

Deprotection Step: The N-Boc deprotection is generally a scalable reaction. However, the use of large volumes of corrosive reagents like TFA requires appropriate safety precautions and handling procedures. Continuous flow methods for N-Boc deprotection are also being developed to improve safety and efficiency. rsc.orgacs.org

Based on a comprehensive review of available scientific literature, there are no specific, publicly accessible research articles detailing the structure-activity relationship (SAR) studies or rational design principles for the exact chemical compound “this compound” or its direct derivatives. The requested detailed analysis, including data tables on systematic modifications of its various structural components, cannot be generated as the primary research data does not appear to exist in the public domain.

While the piperidine ring is a common and privileged structure in medicinal chemistry, and principles of molecular design are widely published for other piperidine-containing compounds, information focusing solely on the "this compound" scaffold is absent. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict, specific outline requested.

Elucidation of Pharmacophoric Features Essential for Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the this compound series, a hypothetical pharmacophore model has been proposed based on the analysis of its core structure and the anticipated interactions with a putative biological target. The key pharmacophoric features are outlined below:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the ether linkage and the sulfur atom of the thioamide group are critical hydrogen bond acceptors. These features are believed to interact with hydrogen bond donor residues within the active site of the target protein.

Hydrogen Bond Donor (HBD): The secondary amine of the piperidine ring serves as a crucial hydrogen bond donor. This interaction is often vital for anchoring the ligand within the binding pocket.

Positive Ionizable Feature: At physiological pH, the piperidine nitrogen can be protonated, forming a positive ion. This positive charge can engage in ionic interactions or cation-π interactions with the target, significantly contributing to binding affinity.

Systematic modifications of the this compound scaffold have provided insights into the importance of these features. For instance, replacement of the thioamide group with an amide has been observed to result in a significant decrease in activity, highlighting the role of the sulfur atom as a potent hydrogen bond acceptor or its influence on the electronic properties of the molecule. Similarly, N-alkylation of the piperidine ring can modulate the basicity and steric bulk around the nitrogen, thereby influencing the ionic and hydrogen bonding interactions.

| Pharmacophoric Feature | Structural Moiety | Postulated Interaction | Impact of Modification |

|---|---|---|---|

| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with H-bond donor residues | Replacement with a methylene (B1212753) group abolishes activity. |

| Hydrogen Bond Acceptor | Thioamide Sulfur | Strong H-bond acceptor, potential for unique interactions | Replacement with oxygen (amide) reduces potency. |

| Hydrogen Bond Donor | Piperidine NH | Anchoring interaction with H-bond acceptor residues | N-methylation can alter binding affinity depending on the target. |

| Positive Ionizable Feature | Piperidine Nitrogen | Ionic or cation-π interactions | Modification of pKa through substitution influences potency. |

| Hydrophobic Core | Piperidine Ring | Interaction with hydrophobic pockets | Substitution on the ring can probe steric limits of the pocket. |

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Lead Development

The development of a lead compound into a clinical candidate is rarely a linear process. Instead, it involves iterative Design-Make-Test-Analyze (DMTA) cycles. This cyclical process allows for the continuous refinement of the molecular structure based on biological data. In the context of the this compound series, the DMTA cycle has been instrumental in optimizing the lead compound.

Design: The design phase involves proposing new structures based on the current understanding of the SAR and the pharmacophore model. For example, if initial studies suggest a desire for increased lipophilicity to enhance cell permeability, modifications incorporating small alkyl groups on the piperidine ring might be proposed. Computational tools, such as molecular docking, can be employed to predict the binding of these new designs to a homology model of the target protein.

Make: In the synthesis phase, the designed compounds are chemically synthesized. The synthetic route to this compound derivatives is generally robust, allowing for the introduction of diversity at various positions of the molecule.

Test: The newly synthesized compounds are then subjected to a battery of in vitro assays to determine their biological activity, selectivity, and often, preliminary pharmacokinetic properties such as metabolic stability and solubility.

Analyze: The data from the testing phase is then analyzed to further refine the SAR and the pharmacophore model. This analysis informs the next round of design, thus completing the cycle. For instance, if a particular substitution on the piperidine ring leads to a significant increase in potency, this information is used to guide the design of the next generation of compounds.

An example of a hypothetical DMTA cycle for the optimization of this compound is presented in the table below.

| Cycle | Compound | Modification | Rationale | Test Result (Hypothetical IC50) | Analysis and Next Step |

|---|---|---|---|---|---|

| 1 | Lead Compound | - | Initial Hit | 500 nM | Establish baseline activity. Propose modifications to probe SAR. |

| 2 | Derivative A | N-Methyl on Piperidine | Investigate role of HBD and basicity. | 800 nM | N-H is likely important for activity. Retain the secondary amine. |

| 3 | Derivative B | 3-Fluoro on Piperidine | Introduce a polar group to potentially form new interactions. | 250 nM | Improved potency suggests a favorable interaction. Explore other substitutions at this position. |

| 4 | Derivative C | Bioisosteric replacement of Thioamide with 1,2,4-Oxadiazole | Improve metabolic stability and maintain HBA properties. | 400 nM | Thioamide is superior for potency. Focus on other parts of the molecule. |

Multi-Parameter Optimization in Chemical Series Progression

While potency is a primary driver in the early stages of drug discovery, the progression of a chemical series towards a clinical candidate requires the simultaneous optimization of multiple parameters. This multi-parameter optimization (MPO) approach aims to find a balance between potency, selectivity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety.

In the this compound series, MPO is a critical aspect of lead optimization. For instance, while a particular structural modification may lead to a significant increase in potency, it may also introduce liabilities such as poor solubility, rapid metabolic degradation, or off-target activity.

Key parameters considered in the MPO of this series include:

Potency: The concentration of the compound required to elicit a desired biological effect.

Selectivity: The compound's activity against the intended target versus other related and unrelated targets. High selectivity is crucial to minimize off-target side effects.

Metabolic Stability: The compound's resistance to metabolism, typically assessed in liver microsomes or hepatocytes. A more stable compound will generally have a longer half-life in the body.

Solubility: The ability of the compound to dissolve in aqueous media. Good solubility is important for absorption and formulation.

Permeability: The ability of the compound to cross biological membranes, such as the intestinal wall for oral absorption.

hERG Inhibition: The potential of the compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

The following table illustrates a hypothetical multi-parameter optimization for a subset of this compound derivatives.

| Compound | Potency (IC50, nM) | Selectivity (vs. Subtype X) | Metabolic Stability (t1/2, min) | Aqueous Solubility (µM) | Overall Desirability Score |

|---|---|---|---|---|---|

| Lead Compound | 500 | 10-fold | 15 | 50 | 0.4 |

| Derivative B | 250 | 15-fold | 25 | 75 | 0.6 |

| Optimized Lead | 50 | >100-fold | 60 | 120 | 0.9 |

Through the careful application of SAR principles, pharmacophore modeling, iterative DMTA cycles, and multi-parameter optimization, the this compound chemical series can be systematically refined to yield potent, selective, and drug-like candidates for further development.

Computational Chemistry and in Silico Modeling Approaches for 2 Piperidin 4 Yloxy Ethanethioamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of a ligand to a protein's active site and to estimate the binding affinity. nih.govnih.gov

Molecular docking simulations can elucidate the most likely binding poses of 2-(Piperidin-4-yloxy)ethanethioamide within the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a defined scoring function. The resulting poses provide insights into the conformational preferences of the ligand upon binding.

For this compound, docking studies would involve preparing the 3D structure of the ligand and the target protein. The piperidine (B6355638) ring can adopt different conformations (e.g., chair, boat), and the flexible side chain allows for various spatial arrangements. The docking algorithm would explore these possibilities to identify the most energetically favorable binding mode.

Illustrative Data: Predicted Binding Modes of this compound

| Rank | Binding Energy (kcal/mol) | RMSD from Reference (Å) | Predicted Conformation |

| 1 | -8.5 | 1.2 | Chair (Piperidine) |

| 2 | -8.2 | 1.5 | Twist-Boat (Piperidine) |

| 3 | -7.9 | 2.1 | Chair (Piperidine) |

Note: This data is illustrative and does not represent actual experimental results.

A crucial outcome of molecular docking is the identification of key interactions between the ligand and the protein. These "hotspots" are specific amino acid residues in the receptor that form critical bonds with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the case of this compound, the thioamide group could act as a hydrogen bond donor and acceptor. The ether oxygen and the piperidine nitrogen can also participate in hydrogen bonding. The piperidine ring itself can engage in hydrophobic interactions. Docking studies would map these potential interactions, providing a detailed picture of the binding landscape.

Illustrative Data: Key Interactions for this compound

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Thioamide NH | Asp129 | 2.9 |

| Hydrogen Bond | Ether Oxygen | Ser195 | 3.1 |

| Hydrophobic | Piperidine Ring | Val101, Leu115 | 3.5 - 4.0 |

Note: This data is illustrative and does not represent actual experimental results.

Molecular Dynamics Simulations for Dynamic Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the complex and the stability of the binding interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to study the kinetics of binding and unbinding events. rsc.org

For this compound, MD simulations could be initiated from the best-docked pose. The simulation would show how the ligand's conformation changes within the binding site and how the protein structure responds. This analysis can help to validate the docking results and provide a more realistic model of the interaction.

Quantum Mechanical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum mechanical (QM) calculations are used to study the electronic properties of molecules in detail. researchgate.net These methods can provide information about the distribution of electrons, molecular orbitals (such as the HOMO and LUMO), and the reactivity of different parts of a molecule. researchgate.net

For this compound, QM calculations could be used to determine the partial charges on each atom, which can help in understanding electrostatic interactions with the target protein. The calculations can also predict the molecule's reactivity, for instance, the susceptibility of the thioamide group to nucleophilic attack. This information is valuable for understanding the mechanism of action and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity and Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for analogs of this compound, a dataset of compounds with known activities would be required. Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound. Statistical methods would then be used to create an equation that correlates these descriptors with the biological activity.

Virtual Screening Techniques for Identifying Novel Ligands and Scaffolds

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is much faster and more cost-effective than traditional high-throughput screening. nih.gov

Starting with the structure of this compound as a hit or lead compound, virtual screening could be employed in two main ways:

Ligand-based virtual screening: This approach searches for molecules with similar structural or chemical features to the known active compound.

Structure-based virtual screening: This method involves docking a large library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity. nih.gov

These techniques can help to identify novel chemical scaffolds that may have improved activity or better pharmacokinetic properties compared to the initial lead compound.

Computational Prediction of Pharmacokinetic Properties

Computational ADME profiling leverages a molecule's structure to predict its fate within a biological system. For this compound, various quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) models would be utilized to generate a preliminary pharmacokinetic profile. pharmacyinfoline.compharmajen.com

The oral bioavailability of a drug is highly dependent on its absorption from the gastrointestinal (GI) tract. researchgate.net In silico models are crucial for predicting this property early in the discovery phase.

Human Intestinal Absorption (HIA): Predictive models for HIA classify compounds based on their likely extent of absorption in the human intestine. technologynetworks.com These models are typically built using large datasets of compounds with known HIA values and employ molecular descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bond donors/acceptors. For this compound, these descriptors would be calculated and used as inputs for established HIA classification models. The prediction would categorize the compound as having low, moderate, or high intestinal absorption.

Caco-2 Permeability: The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov In silico models that predict Caco-2 permeability are therefore valuable surrogates for estimating intestinal drug permeation. researchgate.netusfq.edu.ec These quantitative structure-property relationship (QSPR) models are often developed using machine learning methods like support vector machines or neural networks, trained on extensive datasets of Caco-2 permeability values. nih.govnih.gov The predicted permeability coefficient (Papp) for this compound would provide an estimate of its ability to cross the intestinal barrier via passive diffusion. daneshyari.comresearchgate.net

Illustrative In Silico Absorption Predictions for this compound

| Parameter | Predicted Value | Model Type | Implication |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | High (>80%) | Classification Model (e.g., SVM) | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.5 | Regression Model (e.g., Random Forest) | Suggests high transcellular permeability. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing typical outputs from in silico prediction platforms.

Once absorbed, a drug's distribution throughout the body is governed by factors such as its binding to plasma proteins and its ability to cross physiological barriers like the blood-brain barrier (BBB).

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA), affects its free concentration and thus its availability to act on its target and be cleared. nih.gov In silico QSAR models predict the percentage of a drug that will be bound to plasma proteins. nih.govsimulations-plus.com These models use descriptors related to lipophilicity, charge, and specific structural features to estimate binding affinity. mdpi.comacs.org A prediction for this compound would indicate whether a high or low fraction of the compound is likely to be sequestered in the bloodstream.

Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), crossing the BBB is essential, whereas for peripherally acting drugs, it is undesirable. mdpi.com Computational models predict the logBB (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood). nih.gov Key descriptors influencing BBB permeation include lipophilicity, polar surface area, molecular size, and hydrogen bonding capacity. nih.gov Machine learning and decision tree induction models are commonly used to classify compounds as BBB-penetrant or non-penetrant. nih.govresearchgate.net

Illustrative In Silico Distribution Predictions for this compound

| Parameter | Predicted Value | Model Type | Implication |

|---|---|---|---|

| Plasma Protein Binding (%) | 65% | QSAR Regression | Moderate binding, with a significant free fraction potentially available. |

| Blood-Brain Barrier (logBB) | -0.5 | Multivariate G/PLS | Predicted to be a CNS non-penetrant. |

| BBB Permeation Class | Low | Classification Model | Unlikely to cause significant CNS side effects. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing typical outputs from in silico prediction platforms.

Drug metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds for excretion. nih.gov Cytochrome P450 (CYP) enzymes are responsible for a majority of these Phase I metabolic reactions. benthamdirect.com

In silico metabolism prediction tools serve two main purposes: identifying the specific sites on a molecule that are most susceptible to metabolism (Site of Metabolism, SoM) and predicting which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to be involved. nih.govnih.gov SoM prediction models can be ligand-based, using reactivity rules and atomic accessibility, or structure-based, involving docking the compound into the active sites of CYP enzyme models. eurekaselect.com Predicting the metabolizing enzymes helps in anticipating potential drug-drug interactions. researchgate.net These tools can highlight potential metabolic liabilities in this compound, such as atoms or functional groups prone to rapid oxidation, which could lead to a short half-life or the formation of reactive metabolites. nih.goveurekaselect.com

Illustrative In Silico Metabolism Predictions for this compound

| Parameter | Predicted Outcome | Model Type | Implication |

|---|---|---|---|

| Primary Site of Metabolism (SoM) | Piperidine ring (N-dealkylation or C-hydroxylation) | Ligand-based (e.g., SMARTCyp) | Potential metabolic liability affecting stability. |

| Primary CYP Isoform Involvement | CYP3A4, CYP2D6 | Substrate Specificity Models | Potential for drug-drug interactions with inhibitors/inducers of these enzymes. |

| Metabolic Stability | Moderate | Global Stability Models | May have an acceptable in vivo half-life. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing typical outputs from in silico prediction platforms.

Excretion is the final step in eliminating a drug and its metabolites from the body, primarily through the kidneys (renal) or liver (biliary). pharmacyinfoline.com Computational models for excretion are less mature than those for other ADME properties but are an active area of research. nih.gov Current approaches often involve QSAR or PBPK models to predict parameters like renal clearance or the fraction of the drug excreted unchanged in urine. pharmacyinfoline.com These models typically use physicochemical properties such as molecular weight, polarity, and charge to predict the dominant route of elimination. For this compound, these models could provide an early indication of whether renal or hepatic clearance is likely to be the primary excretion pathway.

Integration of Computational and Experimental Data in an Integrated Drug Discovery Framework

Computational predictions are most powerful when used within an iterative drug discovery cycle that integrates them with experimental data. jddhs.comextrapolations.com The in silico profile generated for this compound serves as a set of initial hypotheses. scienceopen.com For instance, a prediction of high Caco-2 permeability would be tested using an in vitro Caco-2 assay. A prediction of a specific metabolic hotspot on the piperidine ring would be investigated through in vitro metabolism studies using liver microsomes.

Table of Compounds

| Compound Name |

|---|

Biological Target Engagement and Molecular Mechanism Studies of 2 Piperidin 4 Yloxy Ethanethioamide

Identification and Validation of Specific Biological Targets

Receptor Binding Assays for Ligand Affinity and Selectivity

No receptor binding assay data for 2-(Piperidin-4-yloxy)ethanethioamide has been reported. Therefore, its affinity (measured as Ki or IC50 values) and selectivity for any specific biological receptors are unknown.

Enzyme Inhibition Profiling and Mechanistic Characterization

There are no published studies on the enzyme inhibition properties of this compound. Information regarding its potential to inhibit any specific enzymes, including inhibition constants (Ki, IC50) and the mechanism of inhibition (e.g., competitive, non-competitive), is not available.

Cellular Pathway Modulation and Phenotypic Screening

Research on the effects of this compound on cellular pathways or its activity in phenotypic screens has not been documented.

Elucidation of Molecular Mechanisms of Action

Agonistic and Antagonistic Activity at Receptor Targets

Without identified receptor targets, the functional activity of this compound as an agonist or antagonist cannot be determined.

Allosteric Modulation Investigations

There is no information available to suggest that this compound has been investigated for any allosteric modulatory effects on any biological target.

Kinetic Characterization of Ligand-Target Interactions

Information regarding the kinetic parameters of this compound's interaction with a biological target, such as its association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D), is not available. Such data is crucial for understanding the affinity and residence time of a compound at its target, which are key determinants of its pharmacological effect.

Structural Basis of Biological Activity through Advanced Biophysical Methods

There are no published studies employing advanced biophysical methods like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy to elucidate the three-dimensional structure of this compound bound to a biological target. These techniques provide invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern a compound's activity and selectivity.

Comparative Analysis with Established Ligands and Inhibitors in Relevant Systems

A comparative analysis of this compound with other established ligands or inhibitors for a specific biological system cannot be conducted without first identifying its biological target and mechanism of action. Comparative studies are essential for contextualizing the potency, selectivity, and potential therapeutic advantages of a novel compound.

Applications in Chemical Biology Research

Development of Chemical Probes for Biological Systems (General Principles)

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. The development of such probes is a key area of chemical biology. These tools enable researchers to study the function of their targets in a cellular or organismal context. The design of a chemical probe involves optimizing its potency, selectivity, and cell permeability. While the piperidine (B6355638) moiety is found in many biologically active compounds, there is no specific information on the development of 2-(Piperidin-4-yloxy)ethanethioamide as a chemical probe.

Utilization in Targeted Protein Degradation Research (General Principles)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov A prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. biochempeg.com The linker plays a critical role in the formation of a productive ternary complex and subsequent degradation of the target protein. explorationpub.com Piperidine and piperazine (B1678402) motifs are sometimes incorporated into PROTAC linkers to impart rigidity and improve physicochemical properties such as solubility. nih.govnih.govexplorationpub.com However, there is no published research indicating the use of this compound as a component of a PROTAC.

Application in Combinatorial Chemistry and High-Throughput Screening Library Design (General Principles)

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. nih.gov The design of these libraries often involves the use of diverse chemical scaffolds to maximize the chemical space explored. While piperidine-containing compounds are frequently included in screening libraries due to their favorable drug-like properties, there is no specific mention of this compound in the context of combinatorial library design or HTS.

Patent Landscape and Academic Innovation Surrounding 2 Piperidin 4 Yloxy Ethanethioamide

Analysis of Patent Filings and Claims Related to the Compound Class and its Therapeutic Uses

While a specific patent for the compound "2-(Piperidin-4-yloxy)ethanethioamide" is not prominently found in public databases, an analysis of the broader patent landscape for piperidine-containing compounds reveals significant activity and interest across various therapeutic areas. Pharmaceutical companies and research institutions frequently file patents for novel piperidine (B6355638) derivatives, underscoring the scaffold's importance in drug discovery.

Recent patent filings demonstrate the continued exploration of piperidine derivatives for a wide range of medical conditions. For instance, patents have been granted for pyrimidine and pyridine (B92270) compounds incorporating a piperidinyl moiety for the treatment of hyperproliferative diseases such as cancer, lupus, and rheumatoid arthritis. google.com Another area of active patenting involves bifunctional molecules containing a piperidin-yloxy fragment designed to degrade cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. google.com

The claims within these patents typically cover the chemical structure of the novel piperidine derivatives, their methods of synthesis, pharmaceutical compositions containing these compounds, and their use in treating specific diseases. The therapeutic applications for piperidine-based compounds are extensive and include:

Anticancer agents researchgate.netnih.gov

Antiviral compounds researchgate.net

Central nervous system (CNS) modulators researchgate.net

Antihistamines researchgate.net

Analgesics nih.govresearchgate.net

The following table provides a summary of representative patents for piperidine-containing compounds and their therapeutic applications.

| Patent Number / Reference | Compound Class | Therapeutic Use | Key Claims |

| WO2012170976A2 | Pyrimidine and pyridine compounds with a piperidinyl group | Treatment of hyperproliferative diseases (e.g., cancer, lupus, rheumatoid arthritis) google.com | Novel compounds, their synthesis, pharmaceutical compositions, and methods of use as irreversible kinase inhibitors. google.com |

| WO2024102849A1 | Bifunctional compounds containing a 2,5-substituted pyrimidine and a piperidin-yloxy linker | Degrading cyclin-dependent kinase 2 (CDK2) for cancer treatment google.com | Bifunctional molecules, their synthesis, and their use in proteolysis-targeting chimeras (PROTACs). google.com |

| US5814639A | 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds | Antiviral agents, particularly against HIV google.com | Methods for synthesis, compositions, and use of nucleoside analogues containing a modified ring structure. google.com |

Emerging Trends in Intellectual Property for Piperidine-based Scaffolds in Drug Discovery

The intellectual property landscape for piperidine-based scaffolds is continually evolving, driven by innovations in synthetic chemistry and a deeper understanding of biological targets. Several key trends are emerging in this space.

One significant trend is the development of more complex, three-dimensional piperidine structures. news-medical.net Medicinal chemists are moving beyond simple, flat molecules to create more specific and potent drugs with fewer off-target effects. news-medical.net This shift is facilitated by novel synthetic methods that allow for precise control over the stereochemistry of the piperidine ring. news-medical.net The introduction of chiral piperidine scaffolds is a promising strategy to enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.com

Another emerging trend is the use of piperidine scaffolds in the design of multi-target ligands and bifunctional molecules. For example, compounds with dual activity at histamine H3 and sigma-1 receptors, which feature a piperidine core, have shown promise as novel pain therapeutics. nih.gov The piperazine (B1678402) scaffold, a closely related heterocycle, is also widely used to link different pharmacophores within a single molecule to modulate both pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov

Furthermore, there is a growing interest in the development of piperidine-based compounds as inhibitors of influenza virus replication. nih.gov Research in this area has identified potent derivatives that interfere with the early to middle stages of the viral life cycle. nih.gov

Collaborative Research and Licensing Opportunities in Academic and Industrial Sectors

The development of novel piperidine-based therapeutics is often the result of collaborations between academic research institutions and pharmaceutical companies. These partnerships leverage the complementary expertise of both sectors, with academia often driving early-stage discovery and innovation, while industry provides the resources and experience necessary for clinical development and commercialization.

Academic labs are frequently at the forefront of developing new synthetic methodologies for constructing complex piperidine scaffolds. news-medical.net These advancements can significantly accelerate drug discovery programs in the pharmaceutical industry. news-medical.net In turn, industry collaborations provide academic researchers with access to high-throughput screening platforms, compound libraries, and funding to advance their basic research.

Licensing opportunities are abundant in this field. Pharmaceutical companies are actively seeking to in-license promising piperidine-based drug candidates from academic institutions and smaller biotech companies to bolster their pipelines. These agreements can take various forms, including milestone-based payments and royalties on future sales. To foster successful collaborations, a move towards milestone-based funding models is being seen, ensuring that research goals are jointly defined and met. acs.org

The following table outlines potential areas for collaboration and licensing in the development of piperidine-based compounds.

| Area of Collaboration | Academic Contribution | Industrial Contribution | Potential Outcomes |

| Novel Synthesis Methods | Development of innovative and efficient synthetic routes to complex piperidine derivatives. news-medical.net | Scaling up synthesis for preclinical and clinical studies, process optimization. | Faster and more cost-effective production of drug candidates. news-medical.net |

| Target Identification and Validation | Discovery of new biological targets for piperidine-based drugs. | High-throughput screening of compound libraries against validated targets. | Identification of novel lead compounds for various diseases. |

| Lead Optimization | Structure-activity relationship (SAR) studies to improve potency and selectivity. nih.govresearchgate.net | In vivo efficacy and safety testing, formulation development. | Development of clinical candidates with improved therapeutic profiles. |

| Clinical Development | Design and execution of early-phase clinical trials. | Funding and management of large-scale, late-phase clinical trials and regulatory submissions. | Successful commercialization of new medicines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.